

Application Notes and Protocols for Studying Inflammatory Pathways Using Luteolin (Ferolin)

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Compound of Interest

Compound Name: *Ferolin*

Cat. No.: *B15575633*

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Introduction

Luteolin, a naturally occurring flavonoid found in a variety of plants, has demonstrated significant anti-inflammatory properties, making it a compound of interest for researchers studying inflammation and developing novel therapeutics. It is presumed that the query for "**Ferolin**" is a common misspelling of "Luteolin," as the latter is extensively documented in scientific literature for its role in modulating inflammatory responses. Luteolin exerts its effects by targeting key signaling pathways implicated in the inflammatory cascade, including the Nuclear Factor-kappa B (NF- κ B), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. These application notes provide detailed protocols and quantitative data to facilitate the study of Luteolin's anti-inflammatory mechanisms.

Data Presentation

The following tables summarize the quantitative effects of Luteolin on various inflammatory markers and signaling proteins.

Table 1: Effect of Luteolin on Pro-inflammatory Cytokine Production

Cell Line	Inflammatory Stimulus	Luteolin Concentration	Cytokine	Inhibition	Reference
RAW 264.7	LPS (1 µg/mL)	10 µM	TNF-α	~50%	[1]
RAW 264.7	LPS (1 µg/mL)	10 µM	IL-6	~46%	[1]
RAW 264.7	LPS (1 µg/mL)	10 µM	IL-1β	~55%	[1]
THP-1	Spike S1 Protein	Dose-dependent	IL-6, IL-8, IL-1β	Significant reduction (p < 0.05)	[2][3]
MH-S	LPS (100 ng/mL)	25 µM	TNF-α, IL-6	Significant reduction	[4]
RAW 264.7	LPS	4 µM	PGE-2, TNF-α, IL-1β	Significant inhibition	[5]

Table 2: Luteolin's Impact on Inflammatory Signaling Pathways

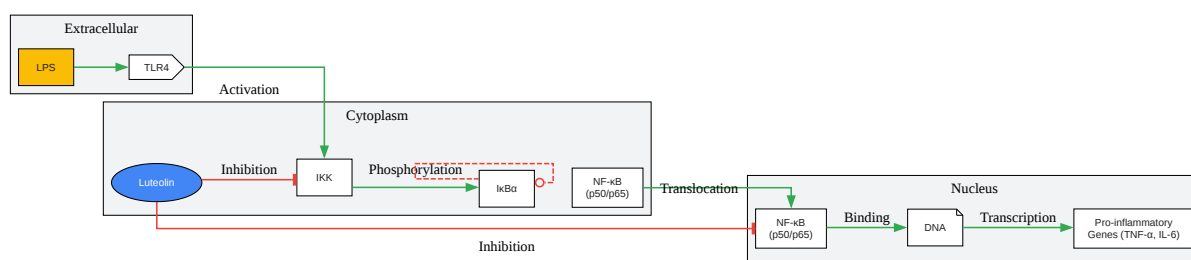
Cell Line	Inflammatory Stimulus	Luteolin Concentration	Pathway Component	Effect	Reference
RAW 264.7	LPS	Dose-dependent	p-p38, p-ERK	Decreased phosphorylation	[1]
RAW 264.7	LPS	Dose-dependent	NF-κB	Decreased phosphorylation, increased IκB-α	[1]
BGC-823	-	20, 40, 60 μM	p-ERK1/2	Dose-dependent decrease	[6]
THP-1	Spike S1 Protein	Dose-dependent	p-ERK1/2, p-JNK, p-p38	Decreased phosphorylation (p < 0.05)	[2][3]
RAW 264.7	LPS	2 μM	NLRP3, ASC, Caspase-1	Decreased expression	[7][8]
Human Placental Explants	TNF-α	5 μM	p-p65	Significant reduction	[9]

Table 3: IC50 Values of Luteolin in Inflammatory Models

Assay	Cell Line/Target	IC50 Value	Reference
TNF- α release	RAW 264.7 macrophages	Lower than Quercetin	[4]
Proliferation Inhibition	A549 human lung carcinoma	3.1 μ M	[10]
Proliferation Inhibition	HL60 cells	12.5 μ M	[10]
Anti-SARS-CoV-2 (RdRp inhibition)	-	4.6 \pm 0.3 μ M	[11]

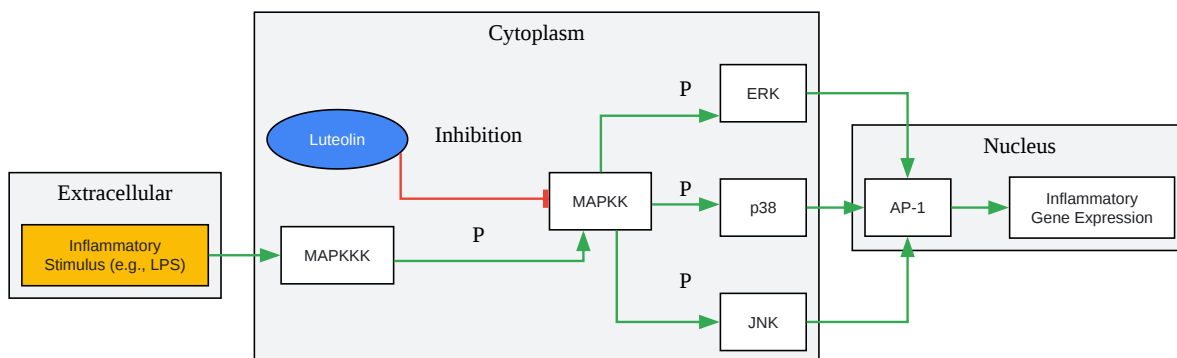
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key inflammatory signaling pathways modulated by Luteolin and a general workflow for its investigation.



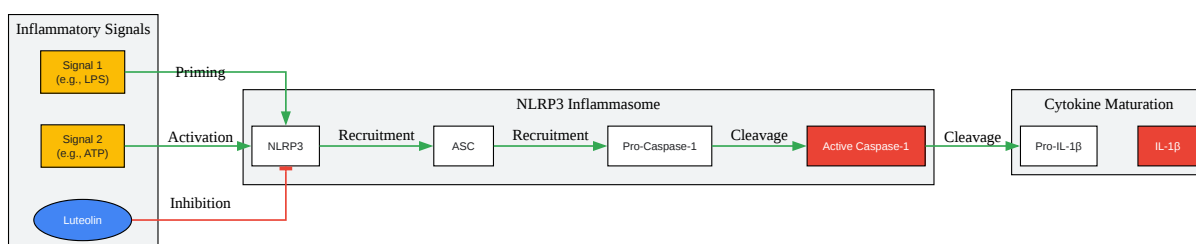
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Caption: Luteolin inhibits the NF- κ B signaling pathway.



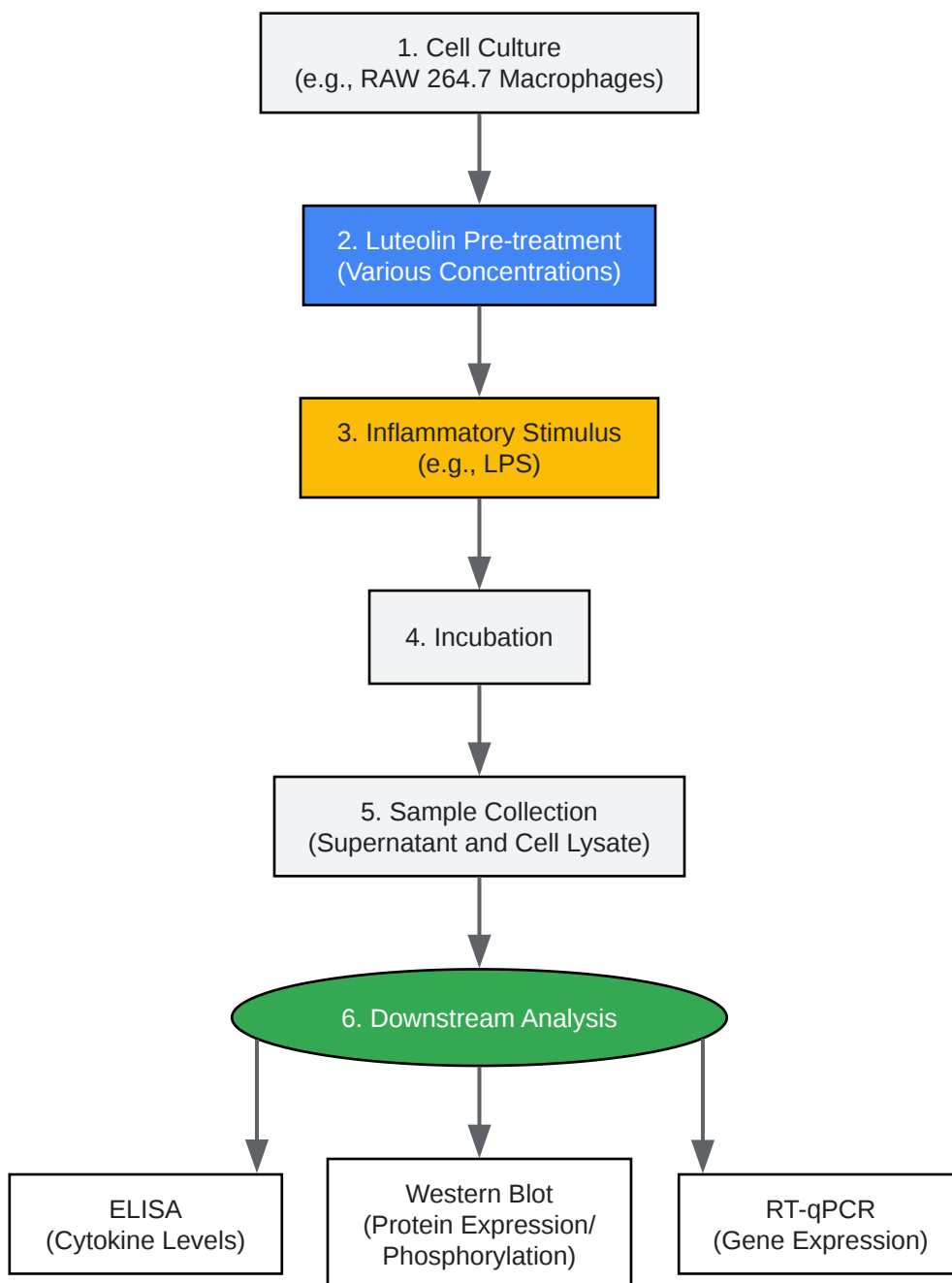
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Caption: Luteolin modulates the MAPK signaling pathway.



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Caption: Luteolin inhibits NLRP3 inflammasome activation.



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Caption: General workflow for in vitro studies of Luteolin.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol details the investigation of Luteolin's effect on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 murine macrophages.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Luteolin (dissolved in DMSO)
- LPS from E. coli
- Phosphate Buffered Saline (PBS)
- 96-well and 6-well cell culture plates
- Reagents for downstream analysis (ELISA kits, Western blot reagents, etc.)

Procedure:

- **Cell Culture:** Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- **Cell Seeding:** Seed RAW 264.7 cells in 96-well plates (for ELISA) at a density of 5×10^4 cells/well or in 6-well plates (for Western blot) at a density of 1×10^6 cells/well. Allow cells to adhere overnight.
- **Luteolin Pre-treatment:** The following day, remove the culture medium and replace it with fresh medium containing various concentrations of Luteolin (e.g., 1, 5, 10, 25 μ M).^[12] A vehicle control (DMSO) should be included. Incubate for 1-2 hours.
- **Inflammatory Stimulation:** Add LPS (final concentration of 1 μ g/mL) to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 24 hours for cytokine

measurement, shorter time points for signaling pathway analysis).[12]

- Sample Collection:
 - Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
 - Cell Lysate: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for Western blot analysis.
- Downstream Analysis: Proceed with ELISA, Western Blot, or other assays as described below.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol provides a general guideline for a sandwich ELISA to measure pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) in the cell culture supernatant.

Materials:

- Commercially available ELISA kit for the cytokine of interest
- Cell culture supernatant (from Protocol 1)
- Wash buffer
- Assay diluent
- Microplate reader

Procedure:

- Plate Preparation: Coat a 96-well plate with the capture antibody overnight at 4°C.
- Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

- **Sample Incubation:** Wash the plate and add 100 μ L of standards and samples (supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
- **Detection Antibody:** Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
- **Streptavidin-HRP:** Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
- **Substrate Development:** Wash the plate and add the TMB substrate. Incubate until a color change is observed.
- **Stop Reaction:** Add the stop solution to each well.
- **Measurement:** Read the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Generate a standard curve and calculate the cytokine concentrations in the samples.

Protocol 3: Western Blot for NF- κ B and MAPK Pathway Analysis

This protocol is for analyzing the protein expression and phosphorylation status of key components of the NF- κ B and MAPK signaling pathways.

Materials:

- Cell lysates (from Protocol 1)
- Protein assay reagent (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies (e.g., anti-p-p65, anti-p65, anti-I κ B α , anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Quantification: Determine the protein concentration of the cell lysates.
- SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and add the chemiluminescent substrate.
- Imaging: Capture the chemiluminescent signal using an imaging system.
- Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β -actin).

Protocol 4: NLRP3 Inflammasome Activation Assay

This protocol describes a method to assess the effect of Luteolin on NLRP3 inflammasome activation in macrophages.^{[7][8]}

Materials:

- THP-1 monocytes or bone marrow-derived macrophages (BMDMs)
- RPMI-1640 medium
- PMA (for THP-1 differentiation)
- LPS
- ATP or Nigericin
- Luteolin
- Reagents for Western blot (for Caspase-1 cleavage) and ELISA (for IL-1 β)

Procedure:

- Cell Culture and Priming:
 - For THP-1 cells, differentiate them into macrophages by treating with PMA (100 ng/mL) for 48-72 hours.
 - Prime the macrophages with LPS (1 μ g/mL) for 3-4 hours to upregulate pro-IL-1 β and NLRP3 expression.
- Luteolin Treatment: Pre-treat the primed cells with Luteolin at desired concentrations for 1 hour.
- NLRP3 Activation: Stimulate the cells with a NLRP3 activator such as ATP (5 mM) for 30-60 minutes or Nigericin (10 μ M) for 30-60 minutes.
- Sample Collection: Collect the supernatant to measure secreted IL-1 β (by ELISA) and cleaved Caspase-1 (by Western blot). Lyse the cells to analyze intracellular protein levels.
- Analysis:
 - ELISA: Measure the concentration of mature IL-1 β in the supernatant.

- Western Blot: Analyze the cell lysates for pro-Caspase-1 and the supernatant for the cleaved (active) p20 subunit of Caspase-1. Also, analyze cell lysates for NLRP3 and ASC expression.

Conclusion

Luteolin is a potent inhibitor of inflammatory pathways, acting on multiple key signaling nodes. The provided data and protocols offer a framework for researchers to investigate its mechanisms of action in various in vitro and in vivo models of inflammation. These studies are crucial for understanding the therapeutic potential of Luteolin in inflammatory diseases.

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